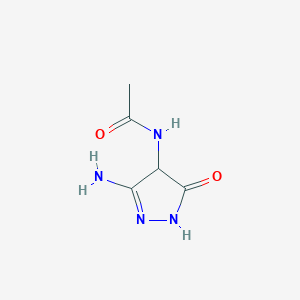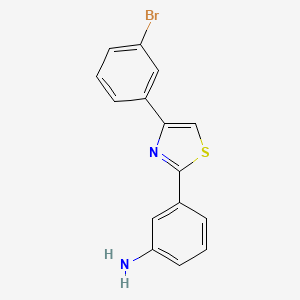![molecular formula C8H13NO2 B11765722 Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound containing a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation using Ru (II) catalysis to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for higher yields and scalability. The use of transition metal catalysts, such as ruthenium, is common in industrial settings to facilitate the cyclopropanation reaction efficiently .
化学反応の分析
Types of Reactions
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, this compound has a different ring size but shares the bicyclic nature.
Uniqueness
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3 |
InChIキー |
JVTRXYCOSJBOQK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


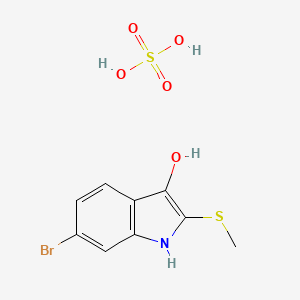
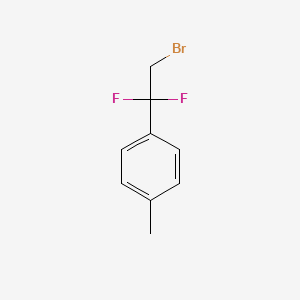
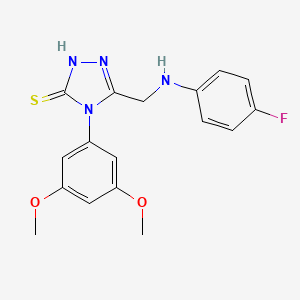
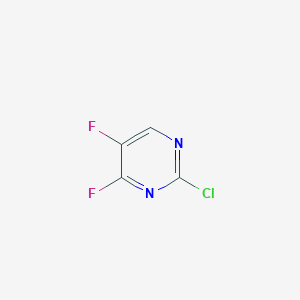
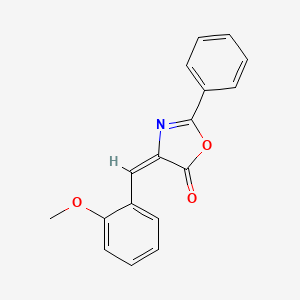
![2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11765672.png)
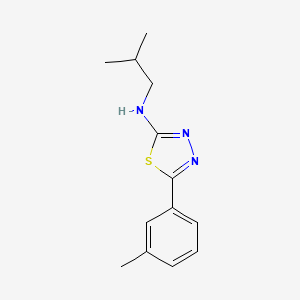
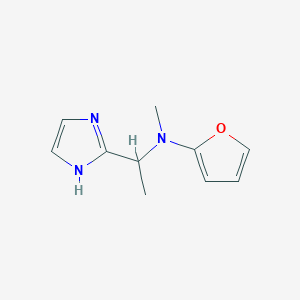
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)

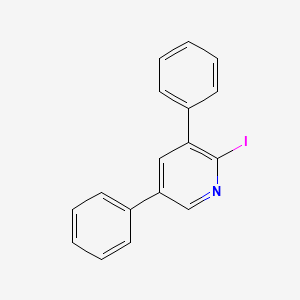
![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)
